

Structure-activity relationship of N-substituted nipecotic acid derivatives

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Compound of Interest

Compound Name: (S)-Boc-nipecotic acid

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A Comprehensive Comparison of N-Substituted Nipecotic Acid Derivatives: Structure-Activity Relationship as GABA Uptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

N-substituted nipecotic acid derivatives represent a significant class of compounds targeting the gamma-aminobutyric acid (GABA) transporters (GATs). By inhibiting GABA reuptake from the synaptic cleft, these molecules enhance GABAergic neurotransmission, a mechanism of action with therapeutic potential in neurological disorders such as epilepsy and anxiety.^{[1][2][3]} The structure-activity relationship (SAR) of these derivatives has been extensively explored to optimize their potency and selectivity for the different GAT subtypes (GAT1, GAT2, GAT3, and GAT4). This guide provides a comparative overview of various N-substituted nipecotic acid derivatives, presenting key experimental data, detailed methodologies, and visual representations of their mechanism and SAR.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of N-substituted nipecotic acid derivatives is typically evaluated against different murine (m) or human (h) GAT subtypes. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of the IC₅₀ (pIC₅₀) for representative compounds from different structural classes. A higher pIC₅₀ value indicates greater potency.

Derivatives with Allenic Spacers

The introduction of a rigid allenic spacer in the N-substituent has led to the discovery of potent and selective GAT inhibitors.[4][5] The length of the spacer and the nature of the terminal aromatic substituents significantly influence activity.

| Compound | Spacer Length | Terminal Substituent(s) | mGAT1 (pIC ₅₀) | mGAT2 (pIC ₅₀) | mGAT3 (pIC ₅₀) | mGAT4 (pIC ₅₀) | Reference |
|-------------------------------|---------------|-------------------------|----------------------------|----------------------------|----------------------------|----------------------------|-----------|
| rac-8b | 4 | Phenyl | 4.88 | 4.61 | 4.75 | 4.52 | [4][5] |
| (S)-8d (DDPM-3960) | 4 | 4-Chlorophenyl | 5.66 | <4.0 | 5.79 | 6.59 | [6] |
| rac-11d | 5 | 4-Chlorophenyl | 4.96 | <4.0 | 4.85 | 5.85 | [5] |
| rac-(3R,Ra)-8f/rac-(3R,Sa)-8f | 4 | Phenyl, 4'-Biphenyl | 5.21 | 4.57 | 5.21 | 5.78 | [4][5] |

Data presented as pIC₅₀ ± SEM or as mean values.

Derivatives with Alkyne Spacers

Closely related to (S)-SNAP-5114, a known mGAT4 selective inhibitor, derivatives with an alkyne spacer have been synthesized and evaluated to explore new potent and selective inhibitors.[7][8]

| Compound | Heterocycle in N-substituent | mGAT1 (% Inh @ 100µM) | mGAT2 (% Inh @ 100µM) | mGAT3 (% Inh @ 100µM) | mGAT4 (pIC ₅₀) | Reference |
|----------|------------------------------|--------------------------|--------------------------|--------------------------|-------------------------------|-----------|
| 20a | Thiophene | 15 | 12 | 28 | 5.31 | [7] |
| 20b | Furan | 25 | 18 | 35 | 5.45 | [7] |
| 20c | Pyridine | 10 | 8 | 20 | 5.15 | [7] |

Data for mGAT1-3 presented as percentage inhibition at a concentration of 100 µM.

Derivatives with Tricyclic Cage Structures

To investigate the influence of sterically demanding and rigid lipophilic domains, N-substituted nipecotic acid derivatives bearing tricyclic cage structures have been synthesized.[9][10]

| Compound | Spacer Length | Cage Substituent | mGAT1 (pIC ₅₀) | mGAT2 (pIC ₅₀) | mGAT3 (pIC ₅₀) | mGAT4 (pIC ₅₀) | Reference |
|----------|---------------|------------------|-------------------------------|-------------------------------|-------------------------------|-------------------------------|-----------|
| 13a | 3 | Phenyl | 4.32 | <4.0 | 4.88 | 5.01 | [9][10] |
| 13b | 4 | Phenyl | 4.55 | <4.0 | 5.12 | 5.25 | [9][10] |
| 13c | 5 | Phenyl | 4.71 | <4.0 | 5.33 | 5.47 | [9][10] |

Data presented as pIC₅₀ ± SEM or as mean values.

Experimental Protocols

The following is a generalized protocol for the in vitro evaluation of GAT inhibitors using a [³H]GABA uptake assay, based on methodologies described in the cited literature.[5][7]

[³H]GABA Uptake Inhibition Assay

1. Cell Culture and Transfection:

- Human Embryonic Kidney (HEK-293) cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, L-glutamine, and antibiotics.
- Cells are transiently or stably transfected with plasmids encoding the specific murine GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4).

2. Assay Procedure:

- Transfected cells are seeded into 96-well plates and allowed to adhere.
- On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer.
- Cells are pre-incubated with varying concentrations of the test compound (N-substituted nipecotic acid derivatives) for a specified time (e.g., 10-20 minutes) at room temperature.
- The uptake reaction is initiated by adding a solution containing a mixture of [^3H]GABA and unlabeled GABA to each well.
- The incubation is carried out for a short period (e.g., 1-3 minutes) to measure the initial rate of uptake.
- The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [^3H]GABA.

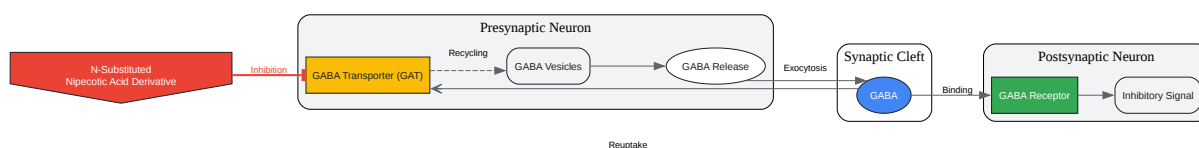
3. Measurement and Data Analysis:

- The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a standard GAT inhibitor (e.g., tiagabine for mGAT1).
- The percentage inhibition of GABA uptake is calculated for each concentration of the test compound.

- IC_{50} values are determined by non-linear regression analysis of the concentration-response curves.
- pIC_{50} values are calculated as the negative logarithm of the IC_{50} values.

Visualizing Mechanisms and Relationships

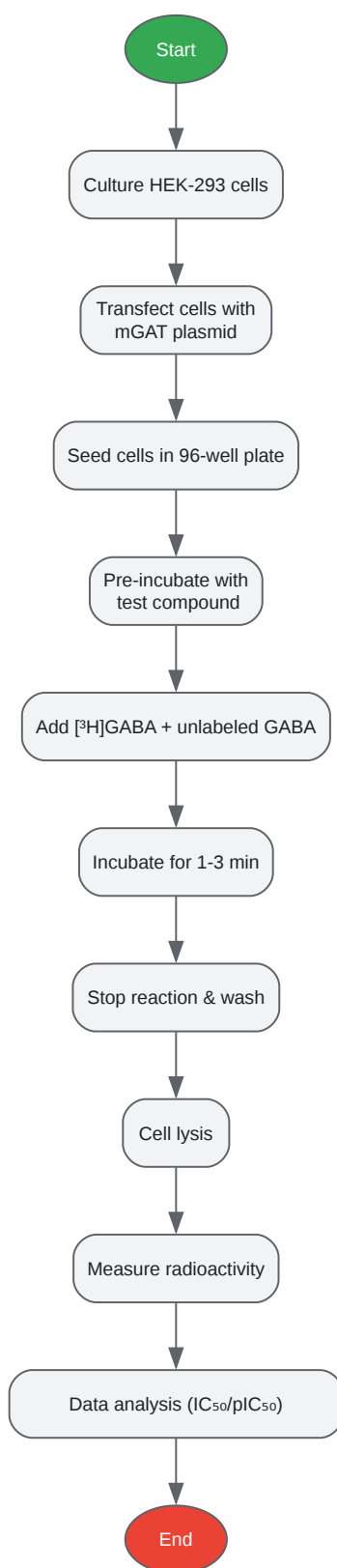
Mechanism of Action of N-Substituted Nipecotic Acid Derivatives



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Caption: Mechanism of GABA transporter inhibition by N-substituted nipecotic acid derivatives.

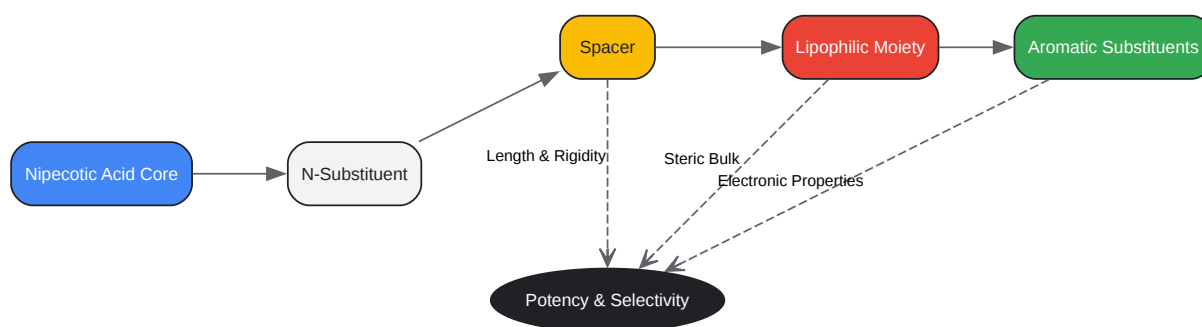
Generalized Experimental Workflow for [3H]GABA Uptake Assay



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Caption: Workflow for the $[^3\text{H}]\text{GABA}$ uptake inhibition assay.

Key Structure-Activity Relationships of N-Substituted Nipecotic Acid Derivatives



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Caption: Core structural elements influencing the activity of N-substituted nipecotic acid derivatives.

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